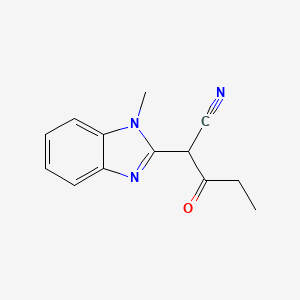
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile typically involves the condensation of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with an appropriate nitrile in the presence of a catalyst such as phosphorous oxychloride . The reaction is carried out at elevated temperatures, typically around 100-110°C, for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents and catalysts is also crucial to ensure the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Amides or esters of benzimidazole.
科学的研究の応用
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring mimics the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .
類似化合物との比較
Similar Compounds
2-(2’-Quinolyl)benzimidazole: Known for its antiproliferative activity against cancer cells.
Pyrimido[1,2-a]benzimidazoles: Studied for their antiviral and antimicrobial properties.
1-(2-Pyridinyl)-2-(o, m-, p-hydroxyphenyl)benzimidazoles: Used as corrosion inhibitors.
Uniqueness
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile is unique due to its specific nitrile group, which allows for a broader range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-12(17)9(8-14)13-15-10-6-4-5-7-11(10)16(13)2/h4-7,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQWCQFUKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













